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Compound of Interest

Compound Name: 6-Bromo-8-fluoroquinolin-4-ol

Cat. No.: B1371101

This guide provides an in-depth exploration of 6-Bromo-8-fluoroquinolin-4-ol, a halogenated
quinoline derivative of significant interest in medicinal chemistry and drug discovery. Designed
for researchers, synthetic chemists, and drug development professionals, this document details
the compound's core properties, a validated synthesis methodology, analytical characterization,
and its strategic importance as a chemical building block.

Compound Identification and Core Properties

6-Bromo-8-fluoroquinolin-4-ol is a polysubstituted quinoline, a class of heterocyclic
compounds widely recognized for its "privileged scaffold" status in the development of
therapeutic agents.[1][2] The strategic placement of a bromine atom at the C6 position and a
fluorine atom at the C8 position significantly modulates the electronic properties, lipophilicity,
and metabolic stability of the quinoline core, making it a valuable intermediate for creating
novel bioactive molecules.[3]

The compound exists in tautomeric equilibrium with its keto form, 6-Bromo-8-fluoro-1,4-
dihydroquinolin-4-one, though the enol form (quinolin-4-ol) is commonly used for naming. This
structural feature is central to the chemical reactivity and biological interactions of this molecule
class.

Table 1: Core Compound Identifiers
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Property Value Source

6-Bromo-8-fluoroquinolin-

IUPAC Name =
4-ol
CAS Number 1019016-22-8 [4]
Molecular Formula CoHsBrFNO
Molecular Weight 242.05 g/mol Calculated

| Appearance | Off-white to light brown solid |[4] |

Physicochemical Characteristics

The physicochemical properties of 6-Bromo-8-fluoroquinolin-4-ol are critical for its handling,
reaction setup, and role in structure-activity relationship (SAR) studies. While extensive
experimental data is not publicly available, predicted values provide a reliable baseline for
laboratory use.

Table 2: Physicochemical Properties

Property Predicted Value Source
Boiling Point 368.7 £37.0 °C [4]
Density 1.784 + 0.06 g/cm?3 [4]
pKa 7.26 £ 0.33 [4]

| Storage Temperature| 2-8°C, stored under nitrogen |[4] |

Synthesis and Purification: The Gould-Jacobs
Reaction

The most reliable and widely adopted method for constructing the quinolin-4-one scaffold is the
Gould-Jacobs reaction.[5][6][7] This thermal cyclization process is a cornerstone in quinoline
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synthesis and is particularly well-suited for producing 4-hydroxyquinoline derivatives from
substituted anilines.[8]

Rationale and Strategy

The synthesis begins with the condensation of a substituted aniline—in this case, 4-bromo-2-
fluoroaniline—with diethyl ethoxymethylenemalonate (DEEM). This initial step forms an
anilinomethylenemalonate intermediate. The critical step is the subsequent high-temperature
intramolecular cyclization, which forms the quinoline ring.[8][9] This electrocyclization requires
significant thermal energy, often achieved by heating in a high-boiling inert solvent like diphenyl
ether or via microwave irradiation, which can improve yields and shorten reaction times.[6][8]
The resulting ester is then hydrolyzed (saponified) to a carboxylic acid and subsequently
decarboxylated upon heating to yield the final 6-Bromo-8-fluoroquinolin-4-ol product.[5]

Synthesis Workflow Diagram
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Caption: Workflow for the Gould-Jacobs synthesis of 6-Bromo-8-fluoroquinolin-4-ol.

Detailed Experimental Protocol (Conventional Heating)

Materials:
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e 4-bromo-2-fluoroaniline

e Diethyl ethoxymethylenemalonate (DEEM)

o Diphenyl ether (high-boiling solvent)

e Sodium hydroxide (NaOH)

e Hydrochloric acid (HCI)

e Reaction flask with reflux condenser and heating mantle

Procedure:

o Step 1: Formation of the Anilinomethylenemalonate Intermediate.

o In a round-bottom flask, combine equimolar amounts of 4-bromo-2-fluoroaniline and
diethyl ethoxymethylenemalonate.

o Heat the mixture gently (approx. 100-120°C) for 1-2 hours. The reaction progression can
be monitored by observing the elimination of ethanol.

o Remove residual ethanol under reduced pressure. The resulting product is the crude
intermediate and can often be used directly in the next step.

o Step 2: Thermal Cyclization.

o Add the crude anilinomethylenemalonate intermediate to a flask containing diphenyl ether.

o Heat the mixture to reflux (approx. 250-260°C) using a heating mantle.[8] Maintain this
temperature for 30-60 minutes. The high temperature is crucial for inducing the 6-electron
electrocyclization that forms the quinoline ring.[8]

o Cool the reaction mixture. The cyclized ester product will often precipitate upon cooling. It
can be collected by filtration and washed with a non-polar solvent like hexane to remove
the diphenyl ether.

o Step 3: Saponification.
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o Suspend the crude ester from Step 2 in an aqueous solution of sodium hydroxide (e.g.,
10% NaOH).

o Heat the mixture to reflux for 1-2 hours to ensure complete hydrolysis of the ester to the
sodium salt of the carboxylic acid.

o Step 4: Decarboxylation and Isolation.

o

Cool the solution from Step 3 and filter if necessary.

o Acidify the clear filtrate with concentrated HCI until the pH is acidic. This protonates the
carboxylate and the 4-oxo group.

o Gently heat the acidic mixture. The carboxylic acid intermediate will decarboxylate,
releasing CO2 and precipitating the final 6-Bromo-8-fluoroquinolin-4-ol product.

o Cool the mixture to room temperature, collect the solid product by filtration, wash with cold
water, and dry under vacuum.

Analytical Characterization

Structural confirmation of the synthesized product is essential. The following techniques are
standard for characterizing quinolin-4-ol derivatives.

¢ IH NMR (Proton Nuclear Magnetic Resonance): The *H NMR spectrum is expected to show
distinct signals for the aromatic protons on the quinoline core. Based on known spectra of
similar compounds, one would expect to see characteristic doublets and multiplets in the
aromatic region (typically 7.0-8.5 ppm).[10] The proton at the C5 position will likely show
coupling to the adjacent fluorine atom at C8. The hydroxyl proton at the C4 position may
appear as a broad singlet, which can be confirmed by a D20 exchange experiment.

e 13C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will show nine distinct
carbon signals. The carbons attached to bromine (C6) and fluorine (C8) will exhibit
characteristic shifts, and the C-F coupling will be observable for C8 and adjacent carbons.

e Mass Spectrometry (MS): Electron Impact (EI-MS) or Electrospray lonization (ESI-MS) will
confirm the molecular weight. A key feature will be the isotopic pattern for bromine (°Br and
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81Br are in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]+ and [M+2]+)
of nearly equal intensity, confirming the presence of a single bromine atom.

Applications in Research and Drug Development

The quinolin-4-one scaffold is a cornerstone of medicinal chemistry, found in numerous
approved drugs, particularly second-generation fluoroquinolone antibiotics.[6] The introduction
of halogen atoms is a proven strategy for modulating biological activity.[3]

» Antimicrobial Agents: The core structure is fundamental to quinolone antibiotics. The
substituents at C6 and C8 are critical for antibacterial spectrum and potency.

e Anticancer Research: Many substituted quinolines and quinolin-4-ones have demonstrated
significant antiproliferative and cytotoxic effects, making them valuable leads in oncology.[11]

» Antiviral and Antiparasitic Agents: The quinoline ring is famously present in the antimalarial
drug chloroquine. Novel derivatives are continuously explored for activity against a range of
viruses and parasites.[2]

6-Bromo-8-fluoroquinolin-4-ol serves as a key building block, allowing for further
functionalization, typically at the C4-hydroxyl group, to generate libraries of novel compounds
for screening against these biological targets.
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Caption: Relationship between the compound's structural features and its applications.

Safety, Handling, and Storage

As a halogenated aromatic compound and research chemical, 6-Bromo-8-fluoroquinolin-4-ol
must be handled with appropriate care.

e Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear standard
personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-
resistant gloves.[12] Avoid formation of dust and aerosols.[12]

o Safety Precautions: Avoid contact with skin and eyes.[12] Do not breathe dust. In case of
accidental exposure, seek immediate medical attention.

» Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability,
storage at 2-8°C under an inert atmosphere (e.g., nitrogen) is recommended.[4]
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» Disposal: Dispose of the material and its container through a licensed chemical destruction
facility in accordance with local, state, and federal regulations.[12] Do not discharge to sewer
systems.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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